molecular formula C18H16ClN3O3 B7715907 N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methoxybenzamide

N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methoxybenzamide

Cat. No. B7715907
M. Wt: 357.8 g/mol
InChI Key: MIHBJYYXTOADCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methoxybenzamide, commonly known as CM-156, is a compound that has gained attention in the field of scientific research due to its potential use as a therapeutic agent. CM-156 is a synthetic compound that has been developed to target specific biological pathways and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of CM-156 involves the inhibition of specific enzymes and signaling pathways that are involved in disease progression. CM-156 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition can lead to changes in gene expression that can affect cell growth and differentiation. CM-156 has also been shown to modulate the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
CM-156 has been shown to have various biochemical and physiological effects. In preclinical studies, CM-156 has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. CM-156 has also been shown to have a neuroprotective effect in animal models of Parkinson's disease and Alzheimer's disease. CM-156 has been shown to modulate the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using CM-156 in lab experiments is its specificity for certain biological pathways. CM-156 has been shown to inhibit the activity of HDACs and modulate the activity of the PI3K/Akt/mTOR signaling pathway, which are involved in disease progression. Another advantage of using CM-156 is its synthetic nature, which allows for the production of large quantities of the compound. However, one limitation of using CM-156 in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for CM-156 research. One direction is to further investigate its potential as a therapeutic agent for cancer, diabetes, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, including its effects on gene expression and cellular signaling pathways. Additionally, future research could focus on developing more efficient synthesis methods for CM-156 and improving its solubility in water.

Synthesis Methods

The synthesis of CM-156 involves the reaction of 2-chlorobenzoyl chloride with 1-(3-aminopropyl)-1,2,4-oxadiazole in the presence of triethylamine, followed by the reaction of the resulting intermediate with 3-methoxyaniline in the presence of potassium carbonate. The final product is obtained after purification by column chromatography. The synthesis method is a multi-step process that requires expertise in organic chemistry.

Scientific Research Applications

CM-156 has been studied for its potential use in treating various diseases, including cancer, diabetes, and neurodegenerative disorders. Preclinical studies have shown that CM-156 can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. CM-156 has also been shown to have a neuroprotective effect in animal models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-11(20-17(23)12-6-5-7-13(10-12)24-2)18-21-16(22-25-18)14-8-3-4-9-15(14)19/h3-11H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHBJYYXTOADCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2Cl)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.